2-(o-Tolyl)cyclohexanone

Physical Chemistry Separation Science Process Engineering

2-(o-Tolyl)cyclohexanone (CAS 63882-42-8), also known as 2-(2-methylphenyl)cyclohexan-1-one, is a 2-arylcyclohexanone derivative distinguished by an ortho-methyl substitution on its phenyl ring. This structural feature imparts a distinct steric and electronic profile that differentiates it from unsubstituted phenyl and other tolyl isomers.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 63882-42-8
Cat. No. B8645609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(o-Tolyl)cyclohexanone
CAS63882-42-8
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2CCCCC2=O
InChIInChI=1S/C13H16O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-3,6-7,12H,4-5,8-9H2,1H3
InChIKeyGIAVYZPYLHJCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(o-Tolyl)cyclohexanone (CAS 63882-42-8): An Ortho-Substituted Arylcyclohexanone Intermediate


2-(o-Tolyl)cyclohexanone (CAS 63882-42-8), also known as 2-(2-methylphenyl)cyclohexan-1-one, is a 2-arylcyclohexanone derivative distinguished by an ortho-methyl substitution on its phenyl ring. This structural feature imparts a distinct steric and electronic profile that differentiates it from unsubstituted phenyl and other tolyl isomers . It is a building block of established interest in the preparation of silacyclohexane-based liquid crystal compounds, as explicitly claimed in multiple patents [1].

Why 2-(o-Tolyl)cyclohexanone Cannot Be Replaced by Other 2-Arylcyclohexanones in Critical Applications


The specific placement of the methyl group on the aryl ring of 2-(o-Tolyl)cyclohexanone dictates unique physical properties and stereochemical outcomes that are not interchangeable with its close analogs, such as 2-phenylcyclohexanone or the para-tolyl isomer. For example, the ortho-substituent leads to a significantly higher boiling point and lower density compared to the unsubstituted phenyl analog [1]. Furthermore, this steric environment is crucial for directing the stereochemical course of reactions, as evidenced by studies showing that reactions with o-tolyl Grignard reagents yield predominantly cis-isomers, a selectivity that differs from other aryl substituents and is vital for the properties of downstream products, including liquid crystal intermediates [2].

Quantitative Differentiation of 2-(o-Tolyl)cyclohexanone: A Head-to-Head Comparative Data Guide


Thermal Separation: 2-(o-Tolyl)cyclohexanone Boiling Point Compared to 2-Phenylcyclohexanone

The ortho-methyl substitution on 2-(o-Tolyl)cyclohexanone results in a boiling point that is approximately 20.5 °C higher than that of the unsubstituted analog, 2-phenylcyclohexanone, under equivalent atmospheric pressure (760 mmHg) [1]. This difference in volatility is critical for purification via distillation and for predicting behavior in high-temperature industrial processes.

Physical Chemistry Separation Science Process Engineering

Physical State and Density: A Differentiable Property of 2-(o-Tolyl)cyclohexanone vs. 2-Phenylcyclohexanone

2-(o-Tolyl)cyclohexanone is characterized as a liquid with a density of 1.026 g/cm³ [1]. In contrast, 2-phenylcyclohexanone is a solid at room temperature (melting point 56-59°C) with a density of 1.042 g/cm³ . This difference in physical state at standard laboratory conditions necessitates distinct handling, storage, and formulation protocols.

Materials Science Formulation Chemistry Analytical Method Development

Stereochemical Control: Preferential cis-Selectivity in 2-(o-Tolyl)cyclohexanone Synthesis

The synthesis of 2-(o-Tolyl)cyclohexanone from its precursor via reactions with o-tolylmagnesium bromide has been reported to yield only the cis-isomer, as determined by spectroscopic methods and epimerization studies [1]. This stereospecific outcome is a direct consequence of the ortho-tolyl group's steric influence and is not a general property of all 2-arylcyclohexanones.

Stereoselective Synthesis Medicinal Chemistry Process Chemistry

Validated Application: 2-(o-Tolyl)cyclohexanone as a Patented Intermediate for Silacyclohexane Liquid Crystals

Multiple patents explicitly claim the use of cyclohexanone compounds where the aryl group (Ar) is a tolyl group as intermediates for preparing silacyclohexane-based liquid crystal compounds [1][2]. This establishes a direct, verifiable industrial application where the tolyl substitution is a specified, functional component of the final liquid crystal material.

Liquid Crystal Displays (LCDs) Materials Chemistry Organosilicon Chemistry

Chiral Derivatization: A Well-Defined Stereochemical Entry Point

The absolute configuration of optically active 2-(o-Tolyl)cyclohexanone has been rigorously established through Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measurements [1]. This foundational work, which also characterized the precursor trans- and cis-2-o-tolylcyclohexanols, provides a reliable platform for its use in enantioselective synthesis, differentiating it from less-characterized analogs where stereochemical assignments may be ambiguous.

Asymmetric Synthesis Chiral Resolution Absolute Configuration

Best Research and Industrial Application Scenarios for Procuring 2-(o-Tolyl)cyclohexanone


Synthesis of Silacyclohexane-Based Liquid Crystal Materials

Procurement of 2-(o-Tolyl)cyclohexanone is directly justified for R&D and pilot-scale production of novel silacyclohexane liquid crystal compounds, as explicitly outlined in U.S. Patent 5,693,841 and EP 0711777 B1 [1][2]. The tolyl substituent is a claimed component in the patented processes, making this compound a required intermediate rather than an optional alternative.

Development of Stereoselective Synthetic Methodologies

The documented cis-selectivity in the synthesis of 2-(o-Tolyl)cyclohexanone from o-tolyl Grignard reagents makes it a valuable model substrate for investigating and developing new stereoselective transformations [3]. Its established absolute configuration also enables its use as a chiral building block or resolving agent in asymmetric synthesis [4].

Process Chemistry Optimization Involving High-Temperature Distillations

Given its significantly higher boiling point (314.5 °C at 760 mmHg) compared to the unsubstituted 2-phenylcyclohexanone (294.0 °C), 2-(o-Tolyl)cyclohexanone is the appropriate choice for developing high-temperature reaction sequences where the lower volatility of the analog could be a liability [5]. This property difference directly impacts the design of distillation and purification protocols in a process setting.

Research on the Physicochemical Impact of Ortho-Substitution

For academic or industrial research groups studying structure-property relationships, 2-(o-Tolyl)cyclohexanone serves as a key comparator. Its distinct physical state (liquid) and lower density (1.026 g/cm³) compared to solid 2-phenylcyclohexanone (density 1.042 g/cm³) provide a clear case study for how a single methyl group can alter material properties [5].

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